molecular formula C6H4N4O B7781748 1H-pyrimido[4,5-c]pyridazin-5-one

1H-pyrimido[4,5-c]pyridazin-5-one

Cat. No.: B7781748
M. Wt: 148.12 g/mol
InChI Key: ZZMFFWQHOSUHLW-UHFFFAOYSA-N
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Description

1H-Pyrimido[4,5-c]pyridazin-5-one is a fused heterocyclic compound consisting of a pyrimidine ring fused with a pyridazine ring at the [4,5-c] positions. Its molecular formula is C₆H₄N₄O, with a molecular weight of 148.12 g/mol and CAS number 34122-01-5 . Key properties include:

  • Storage: Stable under dry, room-temperature conditions.
  • Limited data on boiling points or solubility are available, which restricts direct comparisons with analogs.

Properties

IUPAC Name

1H-pyrimido[4,5-c]pyridazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-6-4-1-2-9-10-5(4)7-3-8-6/h1-3H,(H,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMFFWQHOSUHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NC2=O)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NC2=O)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrimido[4,5-c]pyridazin-5-one involves specific chemical reactions and conditions. The preparation methods typically include:

    Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

1H-pyrimido[4,5-c]pyridazin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Chemical Structure and Synthesis

1H-Pyrimido[4,5-c]pyridazin-5-one is characterized by a fused pyrimidine and pyridazine ring system, which contributes to its unique chemical properties. The compound can be synthesized through various methods:

  • Cyclization Reactions : One common approach involves the cyclization of uracil derivatives or related precursors under specific conditions. For example, a pyrimidine-tetrazine tandem reaction can yield this compound efficiently.
  • Multicomponent Reactions : Recent advancements have introduced one-pot synthetic methods that simplify the production of this compound and its derivatives .

Biological Activities

This compound exhibits a range of biological activities that make it a valuable candidate for drug development:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, suggesting its potential as an antibiotic agent.
  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, modifications to the structure have been explored to enhance binding affinities to cancer-related targets such as AKT1 and DHPS (Dihydropteroate synthase) enzymes .
  • Monoamine Oxidase Inhibition : Some derivatives have shown promising results as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. This suggests potential applications in treating conditions like depression and Parkinson's disease .

Therapeutic Applications

The therapeutic potential of this compound is being actively researched. Key areas include:

  • Cancer Therapy : The design of novel inhibitors targeting cancer pathways has been a focus area. For example, structural modifications aimed at improving binding affinity to the DHPS enzyme have led to more effective inhibitors against bacterial infections and cancer cells alike .
  • Neurological Disorders : Given its activity as a MAO inhibitor, this compound could be further investigated for treating mood disorders and other neurological conditions. The development of selective inhibitors could lead to safer therapeutic options with fewer side effects .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

Study Focus Findings Implications
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strainsPotential for developing new antibiotics
Cancer InhibitionTargeted AKT1 with enhanced binding affinityOpportunities for novel cancer therapies
MAO InhibitionHigh inhibitory activity observed in specific derivativesPotential treatment options for depression and neurodegeneration

Mechanism of Action

The mechanism of action of 1H-pyrimido[4,5-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Using structural similarity metrics (Tanimoto coefficients), the following analogs are noteworthy:

Compound Name CAS Number Similarity Score Key Structural Differences
1H-Pyrrolo[3,2-d]pyrimidin-4(5H)-one 5655-01-6 0.55 Pyridazine replaced by pyrrole ring
2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one 902576-09-4 0.53 Pyridazine replaced by pyridine; sulfur substituent
1H-Imidazo[4,5-b]pyridin-6-amine 329946-99-8 0.54 Additional amino group; imidazole fusion

These scores highlight how minor structural changes (e.g., ring substitution, heteroatom placement) influence similarity .

Key Differences :

  • Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (e.g., 3f , 3g ) require multi-step synthesis with specific precursors (e.g., acrylamide derivatives), yielding high-purity (>95%) products .

Physical and Spectral Properties

Melting Points and Stability:
  • Triazolopyrimidines: [1,2,4]Triazolo[4,3-c]pyrimidines (7 , 9 ) have higher melting points than [1,2,4]triazolo[1,5-c]pyrimidines (6 , 8 ) .
  • Pyrimido[4,5-d]pyrimidinones: Stability data are lacking, but HPLC purity exceeds 95% .
NMR Spectral Shifts:
  • In triazolopyrimidines, C3-H and C5-H protons in [4,3-c] isomers (e.g., 9 ) resonate more downfield than C2-H and C5-H in [1,5-c] isomers (e.g., 8 ) due to electronic effects .
  • No direct NMR data for 1H-pyrimido[4,5-c]pyridazin-5-one is available, but its fused pyridazine ring likely induces distinct deshielding compared to pyridine-based analogs.

Q & A

Q. What are the optimal synthetic routes for 1H-pyrimido[4,5-c]pyridazin-5-one and its derivatives?

The compound is typically synthesized via one-pot, multicomponent reactions under mild conditions. For example, reacting hydrazinouracil derivatives with α-ketoalkynes or enones in refluxing ethanol yields fused pyrimidines. Key parameters include solvent choice (e.g., ethanol), temperature control (reflux), and catalysts (e.g., tetrapropylammonium bromide). Reaction intermediates may undergo 5-exo-trig or 7-exo-trig cyclization depending on substituents .

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry and substituent positions. High-resolution mass spectrometry (HRMS) verifies molecular weights, while X-ray crystallography provides unambiguous structural data. Hirshfeld surface analysis further quantifies intermolecular interactions in crystalline forms .

Q. What are the common challenges in purifying this compound derivatives?

Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is standard. Challenges include isolating regioisomers and removing unreacted starting materials. Recrystallization from ethanol or methanol improves purity, monitored by thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Molecular docking and density functional theory (DFT) simulations predict binding affinities to target proteins (e.g., dihydropteroate synthase, DHPS). For DHPS inhibitors, substituents at positions 3 and 6 are optimized to fit the pterin-binding pocket. Free energy calculations (e.g., MM-GBSA) refine binding predictions .

Q. What methodologies resolve contradictions in reported biological activities of pyrimido-pyridazine derivatives?

Comparative studies using standardized assays (e.g., MIC for antimicrobial activity) and rigorous controls (e.g., solvent-only blanks) are essential. For example, substituent effects (e.g., thioxo vs. oxo groups at position 7) significantly alter bioactivity due to electronic and steric factors .

Q. How do reaction conditions influence regioselectivity in fused pyrimidine synthesis?

Cyclization pathways (5-exo-trig vs. 7-exo-trig) depend on substrate electronic profiles and steric hindrance. For example, α-ketoalkynes favor 5-exo-trig cyclization due to orbital alignment, while enones promote 7-membered ring formation. Solvent polarity and temperature modulate transition-state stability .

Q. What strategies improve the pharmacokinetic properties of this compound-based therapeutics?

Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl, carboxyl) or prodrug formulations, enhance solubility and bioavailability. In vitro ADMET assays (e.g., Caco-2 permeability, microsomal stability) prioritize derivatives with favorable drug-like profiles .

Methodological Notes

  • Data Contradiction Analysis : Discrepancies in biological data often arise from assay variability (e.g., cell line differences) or impurities. Replicate experiments and orthogonal assays (e.g., enzymatic vs. cellular) validate results .
  • Experimental Design : For structure-activity relationship (SAR) studies, systematically vary substituents at positions 3, 6, and 7. Use factorial design to evaluate synergistic effects of substituent electronic and steric properties .

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